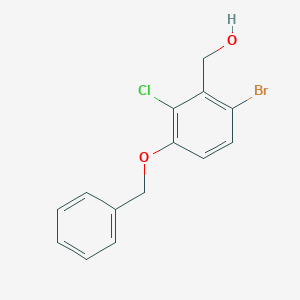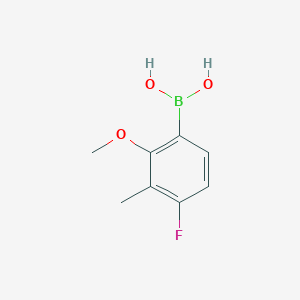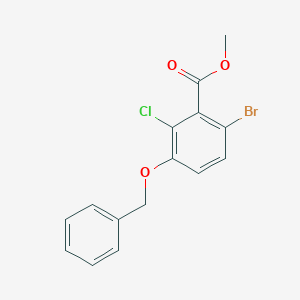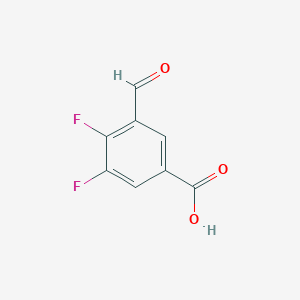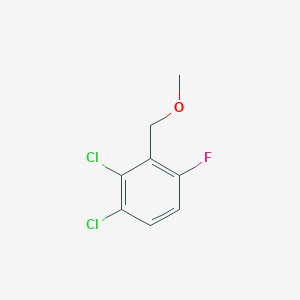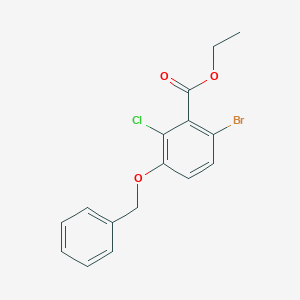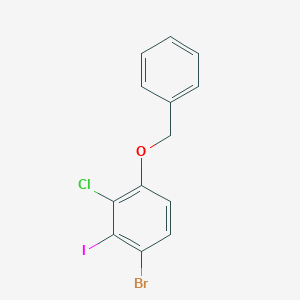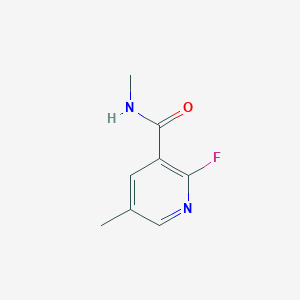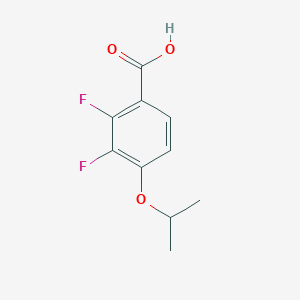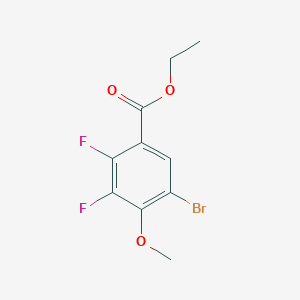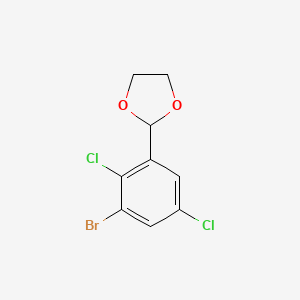
5-Bromo-7-fluoro-6-methoxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-fluoro-6-methoxy-1H-indazole (BFM-Indazole) is a heterocyclic compound that has been studied extensively for its potential medicinal and therapeutic applications. It is a member of the indazole family of compounds, and its synthesis has been the subject of much research. BFM-Indazole has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Applications De Recherche Scientifique
5-Bromo-7-fluoro-6-methoxy-1H-indazole has been studied extensively for its potential medicinal and therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential to inhibit the growth of certain types of bacteria and fungi. In addition, this compound has been studied for its potential to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-fluoro-6-methoxy-1H-indazole is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes, and blocking their activity. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been found to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-7-fluoro-6-methoxy-1H-indazole in laboratory experiments include its relatively low cost and ease of synthesis. In addition, it is a relatively stable compound, making it suitable for long-term storage. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. As a result, it is not suitable for use in certain types of experiments, such as those involving the use of aqueous solutions.
Orientations Futures
The potential applications of 5-Bromo-7-fluoro-6-methoxy-1H-indazole are wide-ranging and include its use in the treatment of a variety of diseases and conditions. In particular, this compound has been studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. In addition, this compound has been studied for its potential to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs. Further research is needed to better understand the mechanism of action of this compound and to develop more effective and safe therapeutic applications.
Méthodes De Synthèse
5-Bromo-7-fluoro-6-methoxy-1H-indazole can be synthesized in a variety of ways, including the use of a variety of reagents. The most common method of synthesis involves the reaction of 5-bromo-1-chloro-7-fluoro-6-methoxy-1H-indazole with sodium nitrite and sulfuric acid. This reaction produces this compound as the main product, with some minor byproducts. Other methods of synthesis involve the use of a variety of reagents, including sodium bromide, sodium hydroxide, and a variety of organic solvents.
Propriétés
IUPAC Name |
5-bromo-7-fluoro-6-methoxy-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c1-13-8-5(9)2-4-3-11-12-7(4)6(8)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKQJWKVMIZNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

